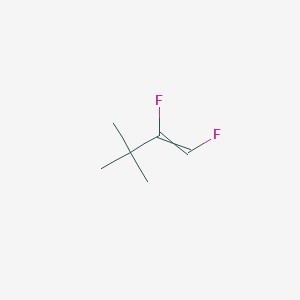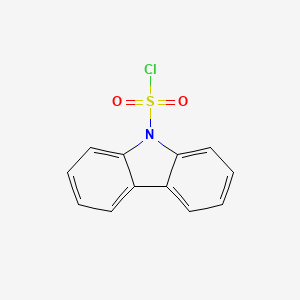![molecular formula C15H17NO2S B14607161 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium CAS No. 60263-92-5](/img/structure/B14607161.png)
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring with an oxidized nitrogen atom, a sulfinyl group, and a trimethylphenyl substituent, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium typically involves the oxidation of pyridine derivatives. One common method includes the use of pyridine N-oxides as starting materials. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfinyl group. The trimethylphenyl group can be introduced through Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the trimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trimethylphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine N-oxide: A simpler analog with similar oxidation properties.
2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Sulfinyl Pyridines: Compounds with similar sulfinyl functional groups.
Uniqueness
1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium is unique due to the combination of its oxidized pyridine ring, sulfinyl group, and trimethylphenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60263-92-5 |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-8-12(2)14(13(11)3)10-19(18)15-6-4-5-9-16(15)17/h4-9H,10H2,1-3H3 |
Clave InChI |
LJEPNISDEZZFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)CS(=O)C2=CC=CC=[N+]2[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)



